N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide
Description
N-({4-Benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide is a hybrid molecule combining a 1,2,4-triazole core with an adamantane carboxamide moiety. The triazole ring is substituted at position 4 with a benzyl group and at position 5 with a (2-oxo-2-phenylethyl)sulfanyl group, while the adamantane-1-carboxamide is attached via a methylene bridge.
Properties
IUPAC Name |
N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2S/c34-25(24-9-5-2-6-10-24)19-36-28-32-31-26(33(28)18-20-7-3-1-4-8-20)17-30-27(35)29-14-21-11-22(15-29)13-23(12-21)16-29/h1-10,21-23H,11-19H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAINMMJQLQTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Core: The adamantane moiety is introduced via a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based electrophile.
Functional Group Modifications: The benzyl and phenacylsulfanyl groups are introduced through further substitution reactions, often using reagents like benzyl chloride and phenacyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially yielding amines or alcohols.
Substitution: The benzyl and phenacyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of triazole compounds have shown promising results against various cancer cell lines. The incorporation of the adamantane structure is believed to enhance the bioavailability and efficacy of the compound.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial membrane potential disruption and caspase activation. In vitro studies have demonstrated that specific derivatives exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7 with IC50 values below 100 μM .
- Case Studies : In one study, a related triazole derivative was tested against multiple cancer cell lines, showing percent growth inhibition rates exceeding 75% in several cases . This suggests that modifications to the triazole structure can lead to enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial properties of N-substituted triazoles have been well-documented. The compound exhibits activity against various bacterial strains and fungi.
- Synthesis and Testing : A series of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial efficacy. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
- Applications : The antimicrobial action is attributed to the ability of the triazole ring to interact with microbial enzymes or cellular components, disrupting their function.
Anti-inflammatory Activity
The anti-inflammatory properties of adamantane derivatives are also noteworthy. Research indicates that compounds containing the adamantane structure can modulate inflammatory responses.
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .
- Research Findings : Studies have shown that certain derivatives can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells; effective against various cell lines | Significant cytotoxicity with IC50 values < 100 μM; growth inhibition > 75% in multiple studies |
| Antimicrobial | Active against a range of bacterial strains and fungi | Potent antimicrobial activity observed in synthesized derivatives |
| Anti-inflammatory | Modulates inflammatory responses; reduces cytokine levels | In vitro studies indicate reduction in inflammation markers |
Mechanism of Action
The mechanism of action of N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the adamantane core provides structural stability and lipophilicity, enhancing membrane permeability.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
| Compound Name/Structure | R (Position 4) | S-Substituent (Position 5) | Adamantane Linkage | Reported Bioactivity |
|---|---|---|---|---|
| Target Compound | Benzyl | (2-Oxo-2-phenylethyl)thio | Carboxamide-methylene | Not reported in evidence |
| 5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion | Methyl | -SH (unmodified) | Direct C-bond | Antihypoxic activity in rats |
| 3-Butylthio-5-adamantyl-4-phenyl-4H-1,2,4-triazole | Phenyl | Butylthio | Direct C-bond | Improved lipophilicity |
Biological Activity
N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The compound features a triazole ring, an adamantane moiety, and a sulfanyl group, which contribute to its biological properties. Below is the structural representation of the compound:
| Component | Structure |
|---|---|
| Triazole Ring | Triazole |
| Adamantane Moiety | Adamantane |
| Sulfanyl Group | Sulfanyl |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl group.
- Attachment of the Adamantane Moiety : Amide bond formation links the adamantane structure to the triazole derivative.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives similar to N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies:
- Cell Line Testing : The compound was tested on human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). Results indicated a dose-dependent inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 25 | Induction of apoptosis via caspase activation |
| DU145 | 30 | Inhibition of EGFR signaling pathways |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane has shown promising anti-inflammatory effects:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that administration of a related triazole derivative resulted in significant reductions in infection rates.
- Case Study 2 : An experimental model for cancer treatment indicated that the compound could enhance the effectiveness of existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide, and how are intermediates characterized?
- Methodology :
- Step 1 : Synthesize the triazole core via cyclization of hydrazinecarbothioamide derivatives in an alkaline medium (e.g., KOH/water). This step requires precise pH control to avoid side reactions .
- Step 2 : Introduce the sulfanyl group by reacting the triazole-3-thione intermediate with α-haloalkanes (e.g., 2-bromoacetophenone) in n-butanol under reflux. Monitor reaction progress via TLC .
- Step 3 : Purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) and confirm purity using melting point analysis and HPLC (>95% purity) .
- Key Data :
| Intermediate | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Triazole-3-thione | 1.0 | 85–90 | 160–162 |
| Alkylated product | 3.0 | 70–75 | 145–148 |
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Resolve tautomerism in the triazole ring and confirm adamantane-carboxamide connectivity (e.g., C–H···O hydrogen bonding patterns) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; adamantane protons as multiplets at δ 1.6–2.2 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₂₈H₃₀N₄O₂S: 486.2; observed: 486.3) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodology :
- Cytotoxicity : Screen against Daphnia magna (LC₅₀) or mammalian cell lines (e.g., HepG2) at 1–100 µM doses. Use MTT assays with Mexidol (100 mg/kg) as a positive control .
- Antihypoxic activity : Test in rodent models (e.g., hermetically sealed chambers) at 1/10 LD₅₀ doses. Monitor survival time and lactate dehydrogenase (LDH) levels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the alkylation of the triazole-3-thione intermediate?
- Methodology :
- Solvent optimization : Compare n-butanol (70–75% yield) vs. DMF (lower yields due to side reactions). Use polar aprotic solvents for faster kinetics but monitor stability .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Temperature control : Maintain reflux (80–100°C) to prevent premature precipitation of intermediates.
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection)?
- Methodology :
- Dose-response analysis : Test across a wider concentration range (e.g., 0.1–500 µM) to identify biphasic effects .
- Assay standardization : Compare results across models (e.g., Daphnia vs. rat hippocampal neurons) to assess species-specific responses .
- Mechanistic studies : Use molecular docking to evaluate binding to targets like GABA receptors or cytochrome P450 enzymes, which may explain divergent effects .
Q. How can structure-activity relationships (SAR) be explored for the adamantane-triazole scaffold?
- Methodology :
- Substituent variation : Syntize analogs with modified sulfanyl groups (e.g., alkyl vs. aryl) and assess bioactivity .
- Adamantane substitution : Replace adamantane with bicyclic systems (e.g., norbornane) to study rigidity-activity relationships .
- Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
- Key SAR Data :
| Derivative | Substituent | IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent compound | 2-oxo-2-phenylethyl | 12.3 | 3.8 |
| Analog A | Methylthio | >100 | 2.1 |
| Analog B | 4-Bromophenyl | 8.9 | 4.5 |
Q. What advanced techniques validate target engagement in mechanistic studies?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to proposed targets (e.g., NMDA receptors) .
- Cellular thermal shift assay (CETSA) : Confirm stabilization of target proteins (e.g., HSP90) in lysates treated with the compound .
- Metabolomics : Profile changes in ATP, glutathione, and lactate levels to infer metabolic pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
